3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one
CAS No.: 946293-39-6
Cat. No.: VC7548005
Molecular Formula: C20H18N2O3S
Molecular Weight: 366.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946293-39-6 |
|---|---|
| Molecular Formula | C20H18N2O3S |
| Molecular Weight | 366.44 |
| IUPAC Name | 3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one |
| Standard InChI | InChI=1S/C20H18N2O3S/c1-14-3-7-16(8-4-14)22-12-11-21-19(20(22)24)26-13-18(23)15-5-9-17(25-2)10-6-15/h3-12H,13H2,1-2H3 |
| Standard InChI Key | FFYCSECGUBEXPN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)OC |
Introduction
The compound 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is a complex organic molecule featuring a pyrazinone core, which is a bicyclic structure that includes a pyrazine ring fused to a carbonyl-containing ring. This specific compound incorporates multiple functional groups, including a sulfanyl group and methoxy-substituted phenyl moieties, enhancing its reactivity and potential biological activity.
Synthesis
The synthesis of 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves several key steps, including:
-
Precursor Preparation: Synthesis of the pyrazinone core and the oxoethyl sulfanyl side chain.
-
Coupling Reactions: The use of catalysts to facilitate the coupling of these components under controlled conditions.
-
Purification: Techniques such as chromatography to isolate the final product.
| Step | Description | Conditions |
|---|---|---|
| 1 | Preparation of Pyrazinone Core | Controlled temperature, specific solvents |
| 2 | Synthesis of Oxoethyl Sulfanyl Side Chain | Catalysts, precise reaction times |
| 3 | Coupling Reaction | Temperature control, solvent selection |
Potential Applications
This compound, like its analogs, may have potential applications in medicinal chemistry due to its complex structure and functional groups. These include:
-
Pharmaceutical Research: As a scaffold for developing new therapeutic agents.
-
Biological Interactions: Potential interactions with biological targets, such as enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume